Ascofuranone

Catalog No.
S519477
CAS No.
38462-04-3
M.F
C23H29ClO5
M. Wt
420.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascofuranone

CAS Number

38462-04-3

Product Name

Ascofuranone

IUPAC Name

5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde

Molecular Formula

C23H29ClO5

Molecular Weight

420.9 g/mol

InChI

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1

InChI Key

VGYPZLGWVQQOST-JUERRSSISA-N

SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O

Solubility

Soluble in DMSO

Synonyms

Ascofuranone

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2CC(=O)C(O2)(C)C)O)C=O

Description

The exact mass of the compound Ascofuranone is 420.1704 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of dihydroxybenzaldehyde in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ascofuranone is a meroterpenoid, a type of molecule with a combined polyketide and terpene structure, produced by various ascomycete fungi, most notably Acremonium sclerotigenum []. This compound has garnered significant interest in the scientific research community due to its diverse biological activities, making it a promising lead compound for drug development.

Antiparasitic Properties

One of the most well-studied aspects of ascofuranone is its effectiveness against parasitic diseases. Research has shown that ascofuranone specifically inhibits the Trypanosoma brucei alternative oxidase, an enzyme crucial for the survival of the parasite responsible for African trypanosomiasis, also known as sleeping sickness [, ]. Studies have demonstrated ascofuranone's efficacy in both in vitro cell cultures and in vivo models of Trypanosoma brucei infection in mice [].

Potential for Other Therapeutic Applications

Beyond its antiparasitic properties, ascofuranone exhibits a range of other biological activities with potential therapeutic applications. Studies suggest anti-tumor activity, with ascofuranone showing promise as a lead compound for cancer treatment []. Additionally, research indicates that ascofuranone may modulate the immune system, opening doors for further investigation into its potential immunomodulatory effects [].

Ascofuranone is a meroterpenoid compound primarily isolated from the fungus Acremonium sclerotigenum. This compound exhibits a complex structure characterized by a unique bicyclic framework, which contributes to its diverse biological activities. Ascofuranone is known for its strong inhibitory effects on cyanide-insensitive alternative oxidases, making it a candidate for therapeutic applications against various diseases, including African trypanosomiasis, a neglected tropical disease affecting economically disadvantaged populations .

  • Prenylation of Orsellinic Acid: The initial step involves the prenylation of orsellinic acid, which serves as a precursor for the subsequent reactions.
  • Hydroxylation: The compound undergoes hydroxylation at specific carbon positions.
  • Cyclization via Epoxidation: Following hydroxylation, the product is cyclized through an epoxidation reaction catalyzed by specific enzymes, leading to the formation of ascofuranone .

These reactions are facilitated by various enzymes encoded by genes identified in the biosynthetic pathways of ascofuranone and related compounds.

Several synthesis methods have been developed for ascofuranone:

  • Natural Extraction: Ascofuranone can be extracted from fungal sources such as Acremonium sclerotigenum.
  • Total Synthesis: Synthetic approaches have been established that allow for the efficient production of ascofuranone in the laboratory. A notable method involves starting with geranyl acetate and completing the synthesis in seven steps .
  • Biosynthetic Pathway Elucidation: Recent studies have focused on understanding the genetic and enzymatic pathways involved in natural production, which could facilitate biotechnological approaches to synthesize this compound .

Ascofuranone holds potential applications in various fields:

  • Pharmaceuticals: Its antiparasitic properties make it a candidate for developing treatments against tropical diseases.
  • Agriculture: Due to its antimicrobial properties, it may be explored for use in agricultural biopesticides.
  • Biotechnology: Understanding its biosynthesis could lead to biotechnological innovations for producing similar compounds with enhanced efficacy or lower costs.

Interaction studies involving ascofuranone focus on its biochemical interactions within biological systems:

  • Enzyme Inhibition Studies: Research indicates that ascofuranone interacts with alternative oxidases, providing insights into its mechanism of action against parasites and potential side effects in mammalian systems .
  • Comparative Studies with Related Compounds: Studies comparing ascofuranone with structurally similar compounds like ascochlorin highlight differences in their biological activities and mechanisms of action .

Ascofuranone is structurally related to several other compounds, notably:

CompoundStructure SimilarityBiological ActivityUnique Features
AscochlorinSimilar bicyclic structureAntimicrobial and antifungalDifferent effects on respiratory chain
Ilicicolin CRelated meroterpenoidAntifungalUnique biosynthetic pathway
Orsellinic AcidPrecursor to ascofuranoneAntimicrobialBasic structure for prenylation

Ascofuranone's uniqueness lies in its specific inhibitory action against alternative oxidases and its potential therapeutic applications against tropical diseases, distinguishing it from other similar compounds that may not exhibit such targeted biological effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Exact Mass

420.1704

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I31EFB9515

MeSH Pharmacological Classification

Trypanocidal Agents

Wikipedia

Ascofuranone

Dates

Modify: 2024-04-14
1: Shiba T, Inaoka DK, Takahashi G, Tsuge C, Kido Y, Young L, Ueda S, Balogun EO, Nara T, Honma T, Tanaka A, Inoue M, Saimoto H, Harada S, Moore AL, Kita K. Insights into the ubiquinol/dioxygen binding and proton relay pathways of the alternative oxidase. Biochim Biophys Acta Bioenerg. 2019 May 1;1860(5):375-382. doi: 10.1016/j.bbabio.2019.03.008. Epub 2019 Mar 22. PubMed PMID: 30910528.
2: Araki Y, Awakawa T, Matsuzaki M, Cho R, Matsuda Y, Hoshino S, Shinohara Y, Yamamoto M, Kido Y, Inaoka DK, Nagamune K, Ito K, Abe I, Kita K. Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum. Proc Natl Acad Sci U S A. 2019 Apr 5. pii: 201819254. doi: 10.1073/pnas.1819254116. [Epub ahead of print] PubMed PMID: 30952781.
3: Ebiloma GU, Balogun EO, Cueto-Díaz EJ, de Koning HP, Dardonville C. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi. Med Res Rev. 2019 Jan 29. doi: 10.1002/med.21560. [Epub ahead of print] Review. PubMed PMID: 30693533.
4: Park J, Ha SH, Abekura F, Lim H, Chang YC, Lee MJ, Lee M, Lee YC, Kim CH. 4-O-carboxymethylascochlorin protected against microglial-mediated neurotoxicity in SH-SY5Y and BV2 cocultured cells from LPS-induced neuroinflammation and death by inhibiting MAPK, NF-κB, and Akt pathways. J Cell Biochem. 2018 Oct 15. doi: 10.1002/jcb.27464. [Epub ahead of print] PubMed PMID: 30324762.
5: Meco-Navas A, Ebiloma GU, Martín-Domínguez A, Martínez-Benayas I, Cueto-Díaz EJ, Alhejely AS, Balogun EO, Saito M, Matsui M, Arai N, Shiba T, Harada S, de Koning HP, Dardonville C. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Med Chem Lett. 2018 Jul 31;9(9):923-928. doi: 10.1021/acsmedchemlett.8b00282. eCollection 2018 Sep 13. PubMed PMID: 30258542; PubMed Central PMCID: PMC6142067.
6: Miyazaki Y, Inaoka DK, Shiba T, Saimoto H, Sakura T, Amalia E, Kido Y, Sakai C, Nakamura M, Moore AL, Harada S, Kita K. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Front Pharmacol. 2018 Sep 4;9:997. doi: 10.3389/fphar.2018.00997. eCollection 2018. PubMed PMID: 30233375; PubMed Central PMCID: PMC6131557.
7: Summerbell RC, Gueidan C, Guarro J, Eskalen A, Crous PW, Gupta AK, Gené J, Cano-Lira JF, van Iperen A, Starink M, Scott JA. The Protean Acremonium. A. sclerotigenum/egyptiacum: Revision, Food Contaminant, and Human Disease. Microorganisms. 2018 Aug 16;6(3). pii: E88. doi: 10.3390/microorganisms6030088. PubMed PMID: 30115839; PubMed Central PMCID: PMC6164869.
8: West RA, Cunningham T, Pennicott LE, Rao SPS, Ward SE. Toward More Drug Like Inhibitors of Trypanosome Alternative Oxidase. ACS Infect Dis. 2018 Apr 13;4(4):592-604. doi: 10.1021/acsinfecdis.7b00218. Epub 2018 Jan 30. PubMed PMID: 29353481.
9: West RA, O'Doherty OG, Askwith T, Atack J, Beswick P, Laverick J, Paradowski M, Pennicott LE, Rao SPS, Williams G, Ward SE. African trypanosomiasis: Synthesis & SAR enabling novel drug discovery of ubiquinol mimics for trypanosome alternative oxidase. Eur J Med Chem. 2017 Dec 1;141:676-689. doi: 10.1016/j.ejmech.2017.09.067. Epub 2017 Oct 6. PubMed PMID: 29107420; PubMed Central PMCID: PMC5697954.
10: Park JY, Chung TW, Jeong YJ, Kwak CH, Ha SH, Kwon KM, Abekura F, Cho SH, Lee YC, Ha KT, Magae J, Chang YC, Kim CH. Ascofuranone inhibits lipopolysaccharide-induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages. PLoS One. 2017 Feb 16;12(2):e0171322. doi: 10.1371/journal.pone.0171322. eCollection 2017. PubMed PMID: 28207754; PubMed Central PMCID: PMC5313137.
11: Jeacock L, Baker N, Wiedemar N, Mäser P, Horn D. Aquaglyceroporin-null trypanosomes display glycerol transport defects and respiratory-inhibitor sensitivity. PLoS Pathog. 2017 Mar 30;13(3):e1006307. doi: 10.1371/journal.ppat.1006307. eCollection 2017 Mar. PubMed PMID: 28358927; PubMed Central PMCID: PMC5388498.
12: Hijikawa Y, Matsuzaki M, Suzuki S, Inaoka DK, Tatsumi R, Kido Y, Kita K. Re-identification of the ascofuranone-producing fungus Ascochyta viciae as Acremonium sclerotigenum. J Antibiot (Tokyo). 2017 Mar;70(3):304-307. doi: 10.1038/ja.2016.132. Epub 2016 Nov 2. PubMed PMID: 27804952.
13: Jeong YJ, Cho HJ, Magae J, Lee IK, Park KG, Chang YC. Ascofuranone suppresses EGF-induced HIF-1α protein synthesis by inhibition of the Akt/mTOR/p70S6K pathway in MDA-MB-231 breast cancer cells. Toxicol Appl Pharmacol. 2013 Dec 15;273(3):542-50. doi: 10.1016/j.taap.2013.09.027. Epub 2013 Oct 3. PubMed PMID: 24096035.
14: Shen W, Ren X, Zhu J, Xu Y, Lin J, Li Y, Zhao F, Zheng H, Li R, Cui X, Zhang X, Lu X, Zheng Z. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects. Eur J Pharmacol. 2016 Nov 15;791:205-212. doi: 10.1016/j.ejphar.2016.09.004. Epub 2016 Sep 3. PubMed PMID: 27597161.
15: Kita K. [Current Trend of Drug Development for Neglected Tropical Diseases (NTDs)]. Yakugaku Zasshi. 2016;136(2):205-11. doi: 10.1248/yakushi.15-00233-1. Review. Japanese. PubMed PMID: 26831795.
16: Mioso R, Toledo Marante FJ, Herrera Bravo de Laguna I. The Chemical Diversity of the Ascomycete Fungus Paecilomyces variotii. Appl Biochem Biotechnol. 2015 Oct;177(4):781-91. doi: 10.1007/s12010-015-1783-z. Epub 2015 Aug 19. Review. PubMed PMID: 26288080.
17: Safdari Y, Khalili M, Ebrahimzadeh MA, Yazdani Y, Farajnia S. Natural inhibitors of PI3K/AKT signaling in breast cancer: emphasis on newly-discovered molecular mechanisms of action. Pharmacol Res. 2015 Mar;93:1-10. doi: 10.1016/j.phrs.2014.12.004. Epub 2014 Dec 19. Review. PubMed PMID: 25533812.
18: Elliott C, Young L, May B, Shearman J, Albury MS, Kido Y, Kita K, Moore AL. Purification and characterisation of recombinant DNA encoding the alternative oxidase from Sauromatum guttatum. Mitochondrion. 2014 Nov;19 Pt B:261-8. doi: 10.1016/j.mito.2014.03.002. Epub 2014 Mar 13. PubMed PMID: 24632469.
19: Shiba T, Kido Y, Sakamoto K, Inaoka DK, Tsuge C, Tatsumi R, Takahashi G, Balogun EO, Nara T, Aoki T, Honma T, Tanaka A, Inoue M, Matsuoka S, Saimoto H, Moore AL, Harada S, Kita K. Structure of the trypanosome cyanide-insensitive alternative oxidase. Proc Natl Acad Sci U S A. 2013 Mar 19;110(12):4580-5. doi: 10.1073/pnas.1218386110. Epub 2013 Mar 4. PubMed PMID: 23487766; PubMed Central PMCID: PMC3607012.

Explore Compound Types